6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
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Overview
Description
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is an organic compound with the molecular formula C9H8BrNO3. This compound belongs to the class of benzoxazines, which are known for their diverse applications in medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with bromoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of advanced materials, such as high-performance resins and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but with the bromine atom at a different position, leading to different reactivity.
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a nitro group instead of a bromine atom, resulting in different chemical properties.
Uniqueness
The presence of both a bromine atom and a carboxylic acid group in 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid makes it unique among its analogs. This combination allows for a wider range of chemical modifications and applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNTJDPAAAHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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